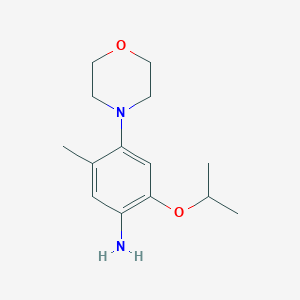
5-Methyl-4-(morpholin-4-yl)-2-(propan-2-yloxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-4-(morpholin-4-yl)-2-(propan-2-yloxy)aniline is an organic compound that features a complex structure with multiple functional groups
Vorbereitungsmethoden
The synthesis of 5-Methyl-4-(morpholin-4-yl)-2-(propan-2-yloxy)aniline typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the aniline core: This can be achieved through nitration of a suitable aromatic precursor followed by reduction to form the aniline.
Introduction of the morpholine group: This step involves the nucleophilic substitution of a halogenated intermediate with morpholine.
Attachment of the propan-2-yloxy group: This can be done through etherification reactions using appropriate alkylating agents.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
5-Methyl-4-(morpholin-4-yl)-2-(propan-2-yloxy)aniline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon.
Wissenschaftliche Forschungsanwendungen
5-Methyl-4-(morpholin-4-yl)-2-(propan-2-yloxy)aniline has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or cellular pathways.
Medicine: Research may focus on its potential therapeutic applications, such as its use as a drug candidate or a lead compound for drug development.
Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism by which 5-Methyl-4-(morpholin-4-yl)-2-(propan-2-yloxy)aniline exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
5-Methyl-4-(morpholin-4-yl)-2-(propan-2-yloxy)aniline can be compared with other similar compounds to highlight its uniqueness:
4-Methyl-2-(morpholin-4-yl)aniline: Lacks the propan-2-yloxy group, which may affect its reactivity and applications.
5-Methyl-4-(piperidin-4-yl)-2-(propan-2-yloxy)aniline: Contains a piperidine ring instead of morpholine, which could influence its chemical and biological properties.
5-Methyl-4-(morpholin-4-yl)-2-(ethoxy)aniline: Has an ethoxy group instead of propan-2-yloxy, potentially altering its solubility and reactivity.
These comparisons help to understand the specific features and advantages of this compound in various applications.
Eigenschaften
Molekularformel |
C14H22N2O2 |
|---|---|
Molekulargewicht |
250.34 g/mol |
IUPAC-Name |
5-methyl-4-morpholin-4-yl-2-propan-2-yloxyaniline |
InChI |
InChI=1S/C14H22N2O2/c1-10(2)18-14-9-13(11(3)8-12(14)15)16-4-6-17-7-5-16/h8-10H,4-7,15H2,1-3H3 |
InChI-Schlüssel |
UDDMQEWXESIRNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1N2CCOCC2)OC(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


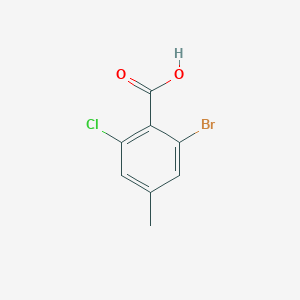

![5-{[(2-Furylmethyl)amino]methyl}-2-furoic acid](/img/structure/B13502957.png)


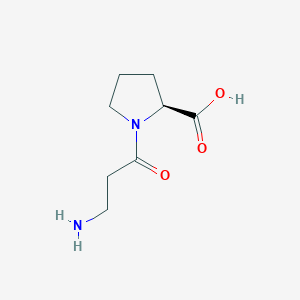
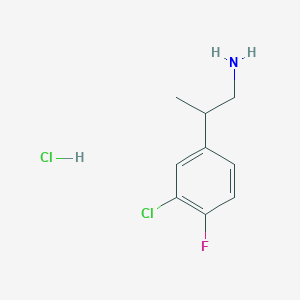
![benzyl N-[3-(4-bromo-2-fluorophenyl)oxetan-3-yl]carbamate](/img/structure/B13502983.png)
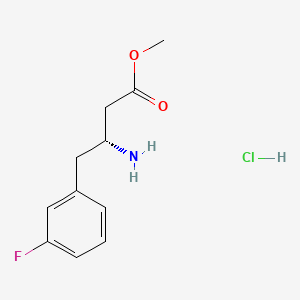

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(4-fluorophenyl)amino)acetic acid](/img/structure/B13502994.png)



